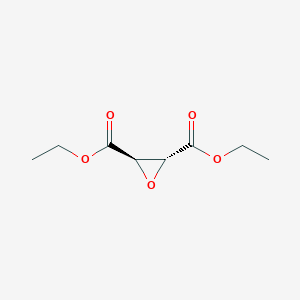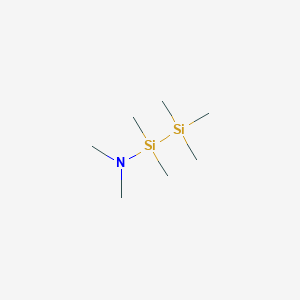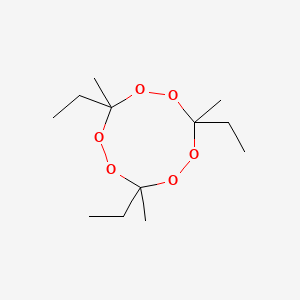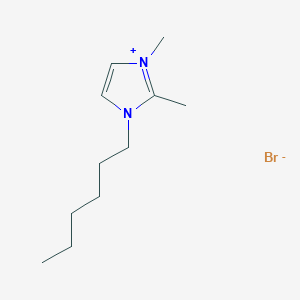
2-(2,3-二氯苯基)-1,3-噻唑-4-羧酸
描述
The compound “2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a carboxylic acid group (-COOH) and a phenyl ring with two chlorine atoms attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The thiazole ring, the dichlorophenyl group, and the carboxylic acid group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thiazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic and nucleophilic substitution reactions, and participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make it acidic, and the dichlorophenyl group could increase its lipophilicity .科学研究应用
Synthesis and Characterization
Organotin(IV) Derivatives : A study by Ali et al. (2002) synthesized di- and triorganotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, characterized them through various instrumental techniques, and tested their antibacterial and antifungal activities, highlighting their biological significance (Saqib Ali et al., 2002).
Corrosion Inhibition : Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on certain thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, to predict their performances as corrosion inhibitors for iron, using density functional theory (DFT) calculations and molecular dynamics simulations (S. Kaya et al., 2016).
Microwave-assisted Synthesis : Research on microwave-assisted synthesis techniques for producing heterocyclic dicarboxylic acids, including 1,3-thiazole derivatives, demonstrated an environmentally benign approach yielding compounds with promising antibacterial and antifungal activity (V. Dabholkar & S. Parab, 2011).
Biological Applications
Antifungal and Antibacterial Drugs : The development of dicarboxylic acid derivatives of 1,3,4-thiadiazines and thiazoles via microwave-induced techniques showed significant antibacterial and antifungal activity, suggesting their potential as novel drug candidates (V. Dabholkar & S. Parab, 2011).
Antiviral Activity : Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which showed certain anti-tobacco mosaic virus activity, indicating their potential use in controlling viral infections (Zhuo Chen et al., 2010).
Environmental Sensing
- Metal-Organic Frameworks (MOFs) : Zhao et al. (2017) constructed thiophene-based MOFs that exhibited efficient luminescent sensory materials highly selective and sensitive to environmental contaminants such as Hg(II), Cu(II), and Cr(VI), demonstrating potential applications in environmental monitoring and remediation (Yang Zhao et al., 2017).
安全和危害
未来方向
属性
IUPAC Name |
2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-3-1-2-5(8(6)12)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTJCNIMRNBFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372513 | |
| Record name | 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid | |
CAS RN |
257876-07-6 | |
| Record name | 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 257876-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















